molecular formula C14H19BrF2N2O2Si B3338973 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 2139294-78-1

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B3338973
CAS No.: 2139294-78-1
M. Wt: 393.30 g/mol
InChI Key: CGARCBLCRPQEGE-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a trimethylsilyl-ethoxy-methyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

    Bromination: Introduction of the bromine atom to the indazole core.

    Difluoromethoxylation: Addition of the difluoromethoxy group.

    Silylation: Introduction of the trimethylsilyl-ethoxy-methyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and scaling up the process to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.

Scientific Research Applications

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: An aniline derivative with similar bromine and fluorine substituents.

    6-Bromo-4-(difluoromethoxy)quinoline: A quinoline derivative with similar functional groups.

Uniqueness

6-Bromo-4-(difluoromethoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the combination of its functional groups and the indazole core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[6-bromo-4-(difluoromethoxy)indazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrF2N2O2Si/c1-22(2,3)5-4-20-9-19-12-6-10(15)7-13(21-14(16)17)11(12)8-18-19/h6-8,14H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARCBLCRPQEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=N1)C(=CC(=C2)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrF2N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137787
Record name 1H-Indazole, 6-bromo-4-(difluoromethoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2139294-78-1
Record name 1H-Indazole, 6-bromo-4-(difluoromethoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2139294-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-bromo-4-(difluoromethoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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